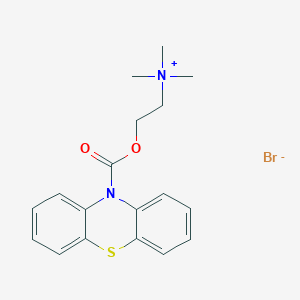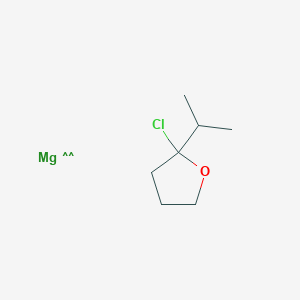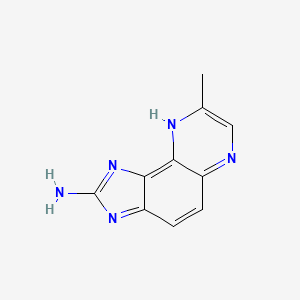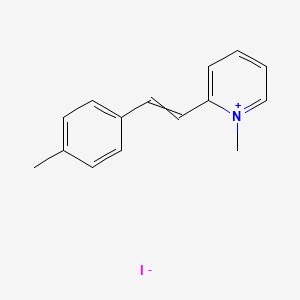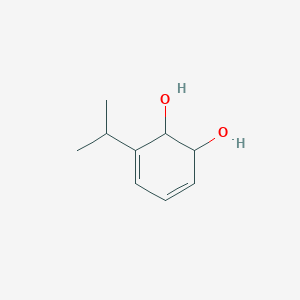![molecular formula C20H14S2 B14336065 Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 109359-51-5](/img/structure/B14336065.png)
Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis-, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This is a condensation reaction between an α-cyanoester, a ketone, and elemental sulfur.
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or potassium ethyl xanthate (EtOCS2K) to produce thiophenes.
Industrial Production Methods
On an industrial scale, thiophenes are typically synthesized by the cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3) to yield thiophenes .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes typically yields tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring activates the ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
Applications De Recherche Scientifique
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways:
Molecular Targets: Thiophene derivatives can interact with enzymes, receptors, and ion channels.
Pathways Involved: They can modulate signaling pathways such as the inflammatory response by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Comparaison Avec Des Composés Similaires
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- can be compared with other similar heterocyclic compounds:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Conclusion
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further exploration in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
109359-51-5 |
|---|---|
Formule moléculaire |
C20H14S2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-[4-(4-thiophen-2-ylphenyl)phenyl]thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-19(21-13-1)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-4-2-14-22-20/h1-14H |
Clé InChI |
BPOMLWXIMWKJQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



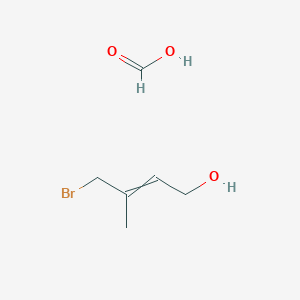
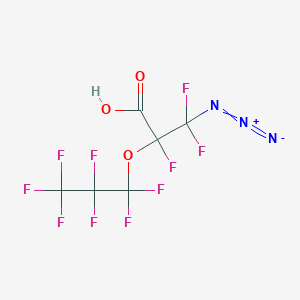
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
